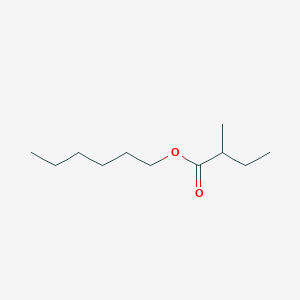
Hexyl 2-methylbutanoate
描述
准备方法
Synthetic Routes and Reaction Conditions: Hexyl 2-methylbutanoate can be synthesized through the esterification of hexanol with 2-methylbutanoic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester .
化学反应分析
Types of Reactions: Hexyl 2-methylbutanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol and 2-methylbutanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a base catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Hexanol and 2-methylbutanoic acid.
Transesterification: A new ester and an alcohol.
科学研究应用
Hexyl 2-methylbutanoate has a variety of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for gas chromatography and mass spectrometry.
Biology: Studied for its role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
作用机制
The mechanism of action of hexyl 2-methylbutanoate involves its hydrolysis in biological systems to release hexanol and 2-methylbutanoic acid. These products can then participate in various metabolic pathways. The ester linkage is the primary site of action, where enzymatic hydrolysis occurs .
相似化合物的比较
Hexyl acetate: Another ester with a fruity odor, commonly used in flavors and fragrances.
Ethyl 2-methylbutanoate: Similar in structure but with an ethyl group instead of a hexyl group, also used in the flavor industry.
Butyl butanoate: An ester with a similar fruity odor profile.
Uniqueness: Hexyl 2-methylbutanoate is unique due to its specific combination of hexyl and 2-methylbutanoate groups, which gives it a distinct odor profile and specific chemical properties that are valuable in various applications .
属性
IUPAC Name |
hexyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUECNVSODFDKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047599 | |
| Record name | Hexyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/strong, fresh-green, fruity odour | |
| Record name | Hexyl 2-methylbutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
105.00 °C. @ 30.00 mm Hg | |
| Record name | Hexyl 2-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, soluble in alcohol, most fixed oils; insoluble in water | |
| Record name | Hexyl 2-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Hexyl 2-methylbutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.854-0.859 | |
| Record name | Hexyl 2-methylbutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10032-15-2 | |
| Record name | Hexyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10032-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl 2-methylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-methyl-, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl 2-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL 2-METHYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI17LL5Q4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexyl 2-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of hexyl 2-methylbutanoate?
A1: this compound is primarily found as a natural constituent of the volatile aroma profiles of various fruits and plants. It's particularly notable in apple varieties [, , , , , , , ] and has been identified in jackfruit [], hawthorn [], plums [], and certain tabasco pepper cultivars [].
Q2: How is this compound biosynthesized in apples?
A2: Research suggests that this compound biosynthesis in apples, particularly the Red Delicious variety, is linked to the metabolism of isoleucine []. This process involves the conversion of isoleucine to 2-methylbutanoyl-CoA, which can then be further converted to 2-methylbutanoic acid and subsequently esterified with hexanol to form this compound.
Q3: What factors can influence the levels of this compound in apples?
A3: Several factors can impact the concentration of this compound in apples. Controlled atmosphere (CA) storage has been shown to reduce the biosynthesis of branched-chain esters, including this compound, likely due to the depressed metabolism of isoleucine []. Furthermore, the development of superficial scald, a physiological disorder, can significantly reduce the production of this compound in stored apples [].
Q4: How does the harvest date of apples impact this compound concentrations?
A4: Studies on the apple cultivar 'Golden Orange' have indicated that the concentration of this compound, along with other volatile esters like ethyl and this compound and ethyl hexanoate, are significantly influenced by the harvest date and the duration of post-harvest ripening [].
Q5: Does the presence of fungi affect the levels of this compound in apples?
A5: Interestingly, research suggests that fungal infections in apples can lead to a decrease in the relative content of this compound [, ]. This reduction, along with changes in other volatile compounds, can impact the attractiveness of the infected apples to pests like the yellow peach moth [].
Q6: What role does the MdCXE20 gene play in the aroma profile of apples?
A6: The MdCXE20 gene encodes a carboxylesterase enzyme that contributes to the degradation of esters in apples []. Studies on the ‘Ruixue’ apple variety demonstrated that the overexpression of MdCXE20 leads to the degradation of several esters, including this compound, impacting the overall aroma profile of the fruit [].
Q7: Beyond apples, where else has this compound been identified?
A7: this compound has been identified as a significant component of the essential oil derived from the seeds of Heracleum persicum [, , ]. The essential oil of this plant is known for its antimicrobial and antioxidant properties, though the specific contribution of this compound to these activities requires further investigation [, ].
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C11H22O2, and its molecular weight is 186.29 g/mol.
Q9: Is there any safety information available regarding this compound?
A9: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound [, ]. While the specifics of these assessments are not detailed here, it highlights the importance of understanding the safety profile of even naturally occurring volatile compounds.
Q10: What analytical techniques are used to study this compound?
A10: A variety of analytical techniques are employed to identify and quantify this compound in various samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for analyzing volatile compounds, including this compound [, , , , , , , , , , ]. Solid-phase microextraction (SPME) is often used as a sample preparation technique prior to GC-MS analysis to concentrate volatile compounds and enhance sensitivity [, , , , , , , ].
Q11: Are there any efforts to explore alternative sources or production methods for this compound?
A11: While not specifically addressed in the provided research, exploring alternative sources or developing sustainable production methods for valuable aroma compounds like this compound aligns with broader goals of resource efficiency and environmental protection [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B160941.png)
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)


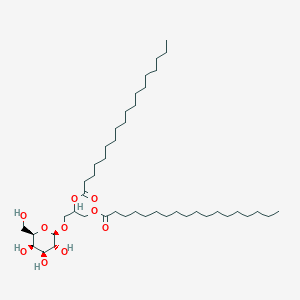
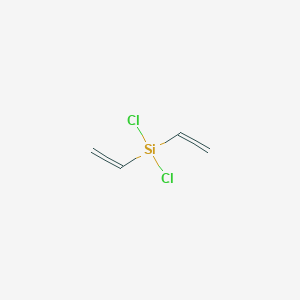
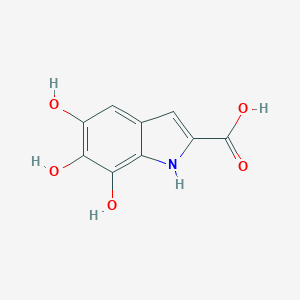
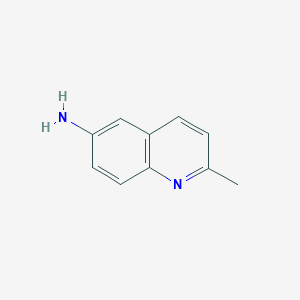
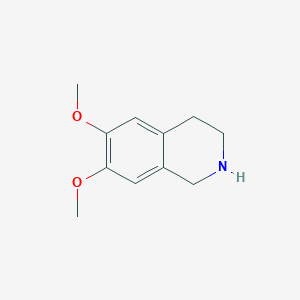
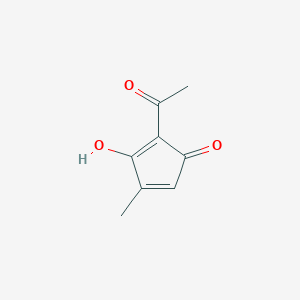
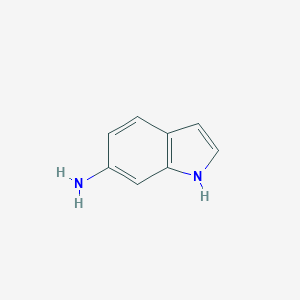
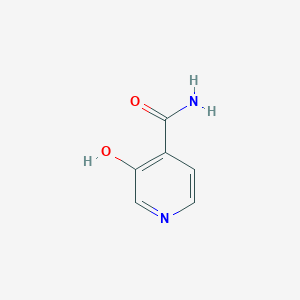
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
